N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide

Description

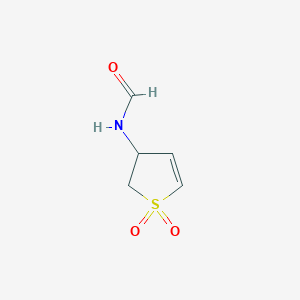

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide is a sulfone-containing heterocyclic compound featuring a 2,3-dihydrothiophene ring system with a 1,1-dioxide moiety and a formamide (-NHCOR) functional group.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h1-2,4-5H,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMJYQLYXKQPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide typically involves the reaction of thiophene derivatives with formamide under specific conditions. One common method includes the oxidation of thiophene to introduce the dioxido group, followed by the reaction with formamide to form the final compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.

Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the formamide group.

Scientific Research Applications

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, while the formamide group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrothiophene Sulfone Derivatives

Compounds sharing the 1,1-dioxido-2,3-dihydrothiophen-3-yl backbone exhibit variations in substituents that influence their synthesis, stability, and functional utility.

Table 1: Key Properties of Dihydrothiophene Sulfone Analogs

Key Observations :

- Synthesis Efficiency: Compound 24f (20% yield) has a lower yield compared to non-sulfone analogs like methyl (E)-4-(5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamido)but-2-enoate (54% yield), suggesting steric or electronic challenges in introducing the dihydrothiophene sulfone group .

- Functional Group Impact : The acetamide derivative in replaces the formamide group with a bulkier acetamide and aryl substituent, likely altering solubility and reactivity.

Formamide-Containing Pharmaceuticals

Formamide derivatives are prevalent in pharmaceuticals as intermediates or related substances. These compounds often differ in aromatic substitution patterns and secondary functional groups.

Table 2: Chromatographic Data for Formamide Analogs in Pharmaceuticals

| Compound Name | Retention Time (min) | Relative Response Factor | Relative Limit (%) |

|---|---|---|---|

| Formoterol Related Compound E | 0.7 | 1.00 | 0.2 |

| Formoterol Related Compound F | 0.4 | 1.00 | 0.1 |

| N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide | 0.5 | 1.75 | 0.3 |

Key Observations :

- Chromatographic Behavior : Retention times and response factors vary significantly based on substituents. For example, hydroxyl and methoxy groups increase polarity, reducing retention times .

- Purity Standards : Pharmacopeial guidelines enforce strict limits (e.g., 0.1–0.3%) for related formamides, underscoring the need for high synthetic precision .

Biological Activity

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide is a compound featuring a thiophene ring with a dioxido group and a formamide moiety. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)formamide

- Molecular Formula : C5H7NO3S

- CAS Number : 1567053-41-1

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The dioxido group may enhance the compound's reactivity, allowing it to participate in redox reactions and interact with cellular targets.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented. However, its structure suggests potential for moderate lipophilicity, which may influence its absorption and distribution within biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For instance:

- Case Study 1 : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent :

- Case Study 2 : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in modulating immune responses.

Antimicrobial Activity

Preliminary research indicates that the compound may possess antimicrobial properties :

- Case Study 3 : Testing against bacterial strains revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell membranes.

Data Tables

| Biological Activity | Assessed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Decrease in cytokine levels | |

| Antimicrobial | Bactericidal activity against various strains |

Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have shown significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range.

- In Vivo Models : Animal studies indicate that the compound can effectively reduce tumor size and inflammatory markers when administered at therapeutic doses.

- Mechanistic Insights : Further investigations are needed to elucidate the precise molecular pathways affected by this compound. Initial findings suggest involvement in oxidative stress pathways and modulation of apoptotic signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.